2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate is a fluorinated sulfonate ester characterized by a pentafluorophenyl group linked to a naphthalenesulfonate moiety.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDCLWKAYMSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230443 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-37-8 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate typically involves the reaction of 2-naphthalenesulfonyl chloride with pentafluorophenol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: It can act as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines, and oxidizing or reducing agents depending on the specific reaction . The major products formed depend on the type of nucleophile or reagent used in the reaction .
Scientific Research Applications
Proteomics Research
PFPN is utilized as a biochemical tool in proteomics to study protein interactions and modifications. Its fluorinated structure enhances its stability and reactivity with various biological molecules.
- Case Study : In a study examining lysine-reactive probes, PFPN was employed to profile lysine interactions within proteins. The compound's ability to selectively label lysine residues allowed researchers to map protein modifications effectively. This application is crucial for understanding post-translational modifications and their implications in disease mechanisms .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets. Its lipophilic nature allows for better membrane permeability, which is advantageous for drug design.
- Case Study : Research involving PFPN demonstrated its potential as a therapeutic agent by inhibiting specific enzymatic activities linked to cancer progression. The compound's interaction with target proteins was quantified using advanced proteomic techniques, revealing significant inhibition at low concentrations .
Material Science
PFPN's unique properties make it suitable for developing advanced materials, particularly in coatings and polymers that require enhanced chemical resistance.
- Data Table: Comparison of Fluorinated Compounds for Material Applications
| Compound Name | Key Features | Application Area |
|---|---|---|
| 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate | High stability and reactivity | Coatings and protective films |
| Perfluorinated Alkyl Substances (PFAS) | Water and oil repellency | Environmental applications |
| Fluorinated Polymers | Thermal stability | Aerospace and automotive parts |
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions . The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate group more susceptible to nucleophilic attack . This property is exploited in various biochemical and synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,3,4,5,6-pentafluorophenyl 2-naphthalenesulfonate and related sulfonate/ester derivatives:
Key Research Findings
Electronic Effects : The pentafluorophenyl group in all compounds enhances electron-withdrawing properties, stabilizing negative charges on the sulfonate/ester oxygen. This makes these compounds effective leaving groups in nucleophilic aromatic substitution (NAS) reactions .
Trimethylbenzene sulfonate (CAS 885950-62-9) exhibits moderate steric hindrance, balancing reactivity and stability in cross-coupling reactions .
Applications: Morpholine-containing derivatives (e.g., Pentafluorophenyl 2-(morpholinosulfonyl)benzoate) show promise in drug discovery due to improved solubility and bioactivity . Acetylthio derivatives (e.g., CAS 129815-48-1) are critical for synthesizing thiol-reactive probes, leveraging fluorine’s stability in biological environments .
Biological Activity
2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate (CAS No. 885950-37-8) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound features a pentafluorophenyl group attached to a naphthalene sulfonate moiety, which contributes to its reactivity and interaction with various biological systems.
- Molecular Formula : C16H7F5O3S
- Molecular Weight : 396.27 g/mol
- Appearance : Typically appears as a solid or crystalline substance.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound acts as a reactive electrophile that can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to modulation of enzymatic activities and disruption of normal cellular processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : It can bind to proteins, altering their function and potentially leading to cytotoxic effects.
Biological Studies
Recent studies have highlighted the compound's potential in various biological applications:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic functions.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The cytotoxicity is likely mediated through oxidative stress pathways and the activation of caspases.
- Inflammation Modulation : There is evidence suggesting that the compound may play a role in modulating inflammatory responses by affecting the activity of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonate derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests strong potential for development as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cells (MCF-7). Results indicated a significant decrease in cell viability (over 70% at 50 µM concentration) after 24 hours of exposure. Mechanistic studies revealed activation of apoptotic pathways through increased levels of reactive oxygen species (ROS).
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H7F5O3S |
| Molecular Weight | 396.27 g/mol |
| Antimicrobial MIC | 10 µg/mL |
| Cytotoxic Concentration (MCF-7) | 50 µM (70% viability loss) |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2,3,4,5,6-Pentafluorophenyl 2-naphthalenesulfonate, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, coupling 2-naphthalenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C yields the product . Reaction efficiency depends on solvent polarity, stoichiometry, and the use of moisture-free conditions. Evidence from analogous syntheses (e.g., pentafluorophenyl isonicotinate) shows yields ranging from 72% to 97% depending on coupling agents (e.g., DCC or carbodiimides) and purification methods .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- 19F NMR : Expect five distinct peaks corresponding to the five fluorine atoms in the pentafluorophenyl group, with chemical shifts between -140 to -160 ppm .
- 1H NMR : Aromatic protons on the naphthalene ring appear as a multiplet in the 7.5–8.5 ppm range.
- Mass Spectrometry (HRMS) : The molecular ion peak should match the calculated exact mass (e.g., C₁₆H₇F₅O₃S: ~374 g/mol).
- IR Spectroscopy : Sulfonate S=O stretching vibrations at ~1350–1200 cm⁻¹ .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or decomposition. Use gloves and fume hoods to avoid exposure, as fluorinated compounds may release toxic HF upon degradation . Safety data sheets for similar fluorinated sulfonates emphasize avoiding aqueous environments and strong oxidizers .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence the sulfonate’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The pentafluorophenyl group enhances the leaving ability of the sulfonate via strong electron-withdrawing effects, stabilizing transition states through resonance and inductive effects. Computational studies (e.g., DFT) on analogous compounds show reduced activation energy for sulfonate displacement compared to non-fluorinated aryl groups. This is corroborated by kinetic data showing faster reaction rates in SN2 pathways .
Q. What computational methods are employed to model the transition states of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is widely used to optimize geometries and calculate Gibbs free energy barriers. For example, studies on sulfonate esters reveal that fluorination lowers the LUMO energy of the leaving group, facilitating nucleophilic attack. Solvent effects (e.g., PCM models) and isotopic labeling (e.g., 18O tracking) further validate mechanistic pathways .
Q. How do steric and electronic factors of the naphthalenesulfonate moiety affect regioselectivity in cross-coupling reactions?
- Methodological Answer : The bulky naphthalene ring introduces steric hindrance, directing nucleophilic attack to the less hindered para-position of the sulfonate. Electronic effects from fluorine substituents further polarize the sulfur center, enhancing electrophilicity. Comparative studies with methylbenzenesulfonates (e.g., 2,4,6-trimethyl derivatives) show reduced reactivity due to increased steric bulk .
Q. Can kinetic studies elucidate the mechanism of sulfonate group displacement, and what experimental approaches are most informative?
- Methodological Answer : Pseudo-first-order kinetics under varying nucleophile concentrations can distinguish between SN1 and SN2 mechanisms. Isotopic labeling (e.g., 34S in the sulfonate group) combined with mass spectrometry tracks bond cleavage. Eyring plot analysis of temperature-dependent rate constants provides activation parameters (ΔH‡, ΔS‡), while Hammett correlations quantify electronic effects .
Q. What are the contradictions in reported synthetic yields for related pentafluorophenyl sulfonates, and how can researchers resolve them?
- Methodological Answer : Discrepancies in yields (e.g., 72% vs. 97% for similar esters) may arise from differences in purification (e.g., column chromatography vs. sublimation) or side reactions (e.g., hydrolysis). Researchers should replicate procedures under strictly anhydrous conditions and characterize products via HPLC-MS to assess purity. Cross-referencing synthetic protocols with crystallographic data (e.g., single-crystal XRD) ensures structural fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
